molecular formula C18H15FN2O2S B14986486 2-(4-fluorophenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-fluorophenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14986486
M. Wt: 342.4 g/mol
InChI Key: KEQZBLOJLGJKHQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of fluorophenoxy, pyridinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of 4-fluorophenol with a suitable acylating agent to form 4-fluorophenoxyacetyl chloride.

    Amidation: The 4-fluorophenoxyacetyl chloride is then reacted with 2-aminopyridine and thiophen-2-ylmethanamine under controlled conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Phenoxy Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(4-Bromophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(4-Methylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

2-(4-Fluorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in various research applications.

Properties

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H15FN2O2S/c19-14-6-8-15(9-7-14)23-13-18(22)21(12-16-4-3-11-24-16)17-5-1-2-10-20-17/h1-11H,12-13H2

InChI Key

KEQZBLOJLGJKHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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